molecular formula C10H16O B1280234 1-(Bicyclo[2.2.2]octan-2-yl)ethanone CAS No. 23735-46-8

1-(Bicyclo[2.2.2]octan-2-yl)ethanone

Cat. No. B1280234
CAS RN: 23735-46-8
M. Wt: 152.23 g/mol
InChI Key: UWZJCLRMLYBUSN-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.2]octan-2-yl)ethanone is a compound that belongs to the class of alkyl cyclic ketones, which are characterized by an alkyl group (R1) and a bicyclic hydrocarbon structure (R2) with potential substitutions. These compounds can have various applications, including use as fragrance ingredients due to their unique scent profiles .

Synthesis Analysis

The synthesis of derivatives of bicyclo[2.2.2]octan-2-one has been explored through reactions such as the aldol reaction with different aldehydes to produce β-hydroxy ketones, followed by dehydration to yield corresponding enones . Additionally, tricyclo[3.3.0.02,8]octan-3-one, a related structure, has been synthesized from benzene using a photochemical key reaction, demonstrating the potential for creating diverse cyclopentanoid structures from simple building blocks . Moreover, the synthesis of bicyclo[3.2.1]octenes, which are structurally related, has been achieved through catalytic annulations involving Nazarov reagents and vinyl 1,2-diketones, showcasing the ability to stereodivergently construct such bicyclic skeletons .

Molecular Structure Analysis

The molecular structure of 1-(bicyclo[2.2.2]octan-2-yl)ethanone and its derivatives is characterized by a rigid bicyclic framework that can influence the compound's reactivity and physical properties. The structural rigidity and the presence of the ketone group are crucial for the compound's chemical behavior and its interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of bicyclo[2.2.2]octan-2-one derivatives includes their ability to undergo aldol reactions, dehydration to form enones, and photochemical reactions to create complex natural product-like structures . These reactions are indicative of the versatility of the bicyclic ketone framework in synthetic chemistry, allowing for the construction of various complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(bicyclo[2.2.2]octan-2-yl)ethanone derivatives, such as their odor characteristics, have been described, with specific derivatives exhibiting unique scent profiles that make them valuable as fragrance materials . Toxicological data, including acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, photoallergy, and genotoxicity, have been summarized for safety assessments in the context of their use as fragrance ingredients .

Scientific Research Applications

1-(Bicyclo[2.2.2]octan-2-yl)ethanone is a chemical compound with the CAS Number: 23735-46-8 . It has a molecular weight of 152.24 and is a liquid at room temperature .

Application

This compound is used in the synthesis of optically active endo,endo Bicyclo[2.2.2]octane-2,5-diol . It’s also used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates .

Method of Application

In the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, a new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal free, mild, and operationally simple conditions .

In the synthesis of optically active endo,endo Bicyclo[2.2.2]octane-2,5-diol, the compound was synthesized via a 1,2-carbonyl transposition route starting from the easily available optically active (1R,4S,6S)-6-hydroxybicyclo octan-2-one .

Results or Outcomes

The enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates resulted in good to excellent yields with excellent enantioselectivities . The synthesis of optically active endo,endo Bicyclo[2.2.2]octane-2,5-diol resulted in a product with 98% enantiomeric excess .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(2-bicyclo[2.2.2]octanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJCLRMLYBUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503211
Record name 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[2.2.2]octan-2-yl)ethanone

CAS RN

23735-46-8
Record name 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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